Temocillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Effectiveness against Multidrug-resistant Enterobacterales

Temocillin exhibits remarkable activity against extended-spectrum beta-lactamase (ESBL)-producing, AmpC beta-lactamase (AmpC)-producing, and even KPC carbapenemase-producing Enterobacterales, which are considered serious public health threats []. This broad spectrum of activity against multidrug-resistant (MDR) strains makes Temocillin a valuable tool for researchers investigating alternative treatment options for infections caused by these difficult-to-treat pathogens.

Potential for Antimicrobial Stewardship

Due to its narrow spectrum, Temocillin offers several advantages in the context of antimicrobial stewardship. Unlike broad-spectrum antibiotics, Temocillin is less likely to disrupt the gut microbiota, thereby reducing the risk of Clostridioides difficile infections (CDI) []. This makes it a potentially safer option for treating susceptible infections, promoting judicious antibiotic use and preserving the efficacy of last-resort antibiotics like carbapenems.

Exploring Different Treatment Settings

Research is ongoing to explore the effectiveness of Temocillin in various clinical settings. Studies have shown promising results for:

- Urinary tract infections (UTIs): Temocillin has demonstrated comparable efficacy to other commonly used antibiotics for UTIs while causing less disruption to the gut microbiota [].

- Intra-abdominal infections: Its good penetration into bile and peritoneal fluid makes Temocillin a potential candidate for treating intra-abdominal infections [].

- Outpatient treatment: Due to its favorable safety profile and potential for oral administration, Temocillin might be suitable for treating certain infections in outpatient settings, reducing the burden on healthcare systems [].

Temocillin is a semi-synthetic β-lactam antibiotic, specifically a 6-methoxy derivative of ticarcillin. It is classified as a carboxypenicillin and is particularly notable for its resistance to β-lactamase enzymes, which are produced by certain bacteria to inactivate many β-lactam antibiotics. Temocillin is primarily used to treat infections caused by multiple drug-resistant Gram-negative bacteria, making it a valuable option in clinical settings where conventional antibiotics may fail .

The chemical formula of temocillin is , with a molar mass of approximately 414.45 g/mol. Its structure includes a thiazolidine ring, a methoxy group, and a carboxylic acid moiety, contributing to its unique properties and biological activity .

Like other β-lactam antibiotics, Temocillin disrupts bacterial cell wall synthesis by inhibiting enzymes called penicillin-binding proteins (PBPs) []. This inhibition prevents bacteria from building a strong cell wall, leading to cell death. The C-6 methoxy group in Temocillin's structure protects it from degradation by certain β-lactamase enzymes, allowing it to function against resistant bacteria [].

Temocillin's mechanism of action involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. The presence of the methoxy group enhances its stability against hydrolysis by β-lactamases. Studies have shown that temocillin forms stable complexes with PBPs, particularly PBP3, where it competes effectively against other β-lactams like ticarcillin .

In biochemical assays, temocillin exhibits reduced thermal stability in its acyl-enzyme complex compared to ticarcillin, suggesting that the methoxy group may disrupt optimal hydrogen bonding interactions within the active site of PBPs . This characteristic allows temocillin to maintain efficacy against certain resistant strains.

The synthesis of temocillin involves the modification of ticarcillin through the introduction of a methoxy group at the 6-position. This process typically requires several steps:

- Starting Material: Ticarcillin is used as the base compound.

- Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using appropriate reagents.

- Purification: The resulting compound is purified using chromatographic techniques to isolate temocillin from by-products.

The synthetic pathway ensures that the final product retains the necessary structural features for biological activity while enhancing stability against enzymatic degradation .

Temocillin is primarily utilized in clinical settings for:

- Treating infections caused by multi-drug resistant Gram-negative bacteria.

- Administering in cases where conventional antibiotics are ineffective due to resistance mechanisms.

- Often used in combination with other antibiotics like fosfomycin for synergistic effects against resistant strains .

Research indicates that temocillin interacts with various bacterial enzymes, particularly β-lactamases, which are responsible for antibiotic resistance. Its unique structure allows it to inhibit these enzymes effectively, preventing the hydrolysis of the β-lactam ring and maintaining its antibacterial efficacy .

Temocillin shares structural similarities with several other β-lactam antibiotics but is unique due to its specific modifications that confer resistance to hydrolysis by β-lactamases. Here are some similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ticarcillin | Parent compound of temocillin | Less stable against β-lactamases |

| Piperacillin | Extended spectrum penicillin | Effective against Pseudomonas aeruginosa |

| Ampicillin | Amino penicillin | Broad-spectrum activity but susceptible to β-lactamases |

| Ceftazidime | Cephalosporin | Active against Gram-negative bacteria |

Temocillin's methoxy group distinguishes it from these compounds, enhancing its resistance profile and making it particularly effective against specific resistant pathogens .

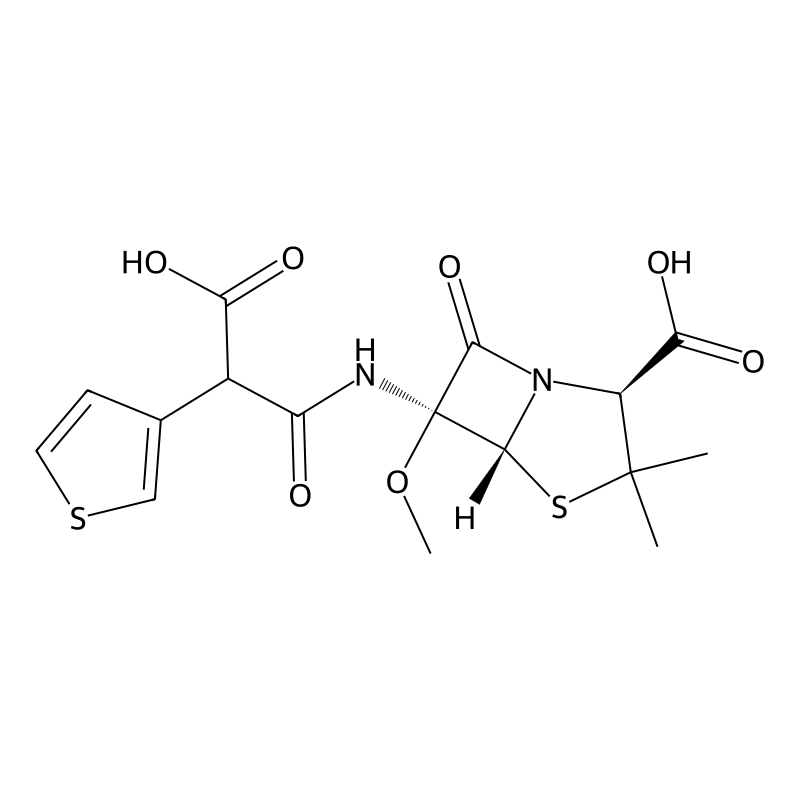

Temocillin is a semisynthetic, narrow-spectrum, beta-lactamase-resistant penicillin with a distinctive molecular structure [1]. The compound features a penicillin core with a 6-alpha-methoxy group and a 6-beta-[2-carboxy(thiophen-3-yl)acetamido side chain [1] [4]. Its molecular formula is C16H18N2O7S2, with a molecular weight of 414.5 g/mol [1] [10]. The chemical name according to IUPAC nomenclature is (2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [1].

The structural backbone of temocillin consists of a fused ring system comprising a four-membered β-lactam ring and a five-membered thiazolidine ring, which together form the 4-thia-1-azabicyclo[3.2.0]heptane nucleus characteristic of penicillins [1] [3]. The distinctive feature of temocillin is the presence of the 6-alpha-methoxy group, which differentiates it from other penicillins and confers its unique properties [11] [13].

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O7S2 |

| Molecular Weight | 414.5 g/mol |

| Exact Mass | 414.05554326 Da |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 187 Ų |

| Defined Atom Stereocenter Count | 3 |

| Undefined Atom Stereocenter Count | 1 |

Table 1: Key structural properties of temocillin [1] [4] [10]

Stereochemistry and Isomerism

Temocillin possesses three defined stereocenters and one undefined stereocenter, contributing to its complex three-dimensional structure [1] [7]. The defined stereocenters are located at positions C-2, C-5, and C-6 of the bicyclic ring system, with configurations S, R, and S, respectively [18] [10]. These specific stereochemical configurations are critical for the proper binding of temocillin to its target proteins and for its overall stability as a molecule [7].

The stereochemistry at C-2 (S configuration) is part of the β-lactam ring structure, while the C-5 (R configuration) forms the junction between the thiazolidine and β-lactam rings [7] [18]. The C-6 position (S configuration) is particularly important as it is the location of the distinctive 6-alpha-methoxy group that characterizes temocillin [13] [18].

The side chain of temocillin contains an undefined stereocenter at the carbon atom connecting the carboxyl group and the thiophen-3-yl moiety [1] [7]. This center is likely racemic, meaning that temocillin exists as a mixture of diastereoisomers with respect to this position [23]. High-performance liquid chromatographic analysis has confirmed the presence of these diastereoisomers, which can be resolved chromatographically [23]. Nuclear magnetic resonance spectra of the separate diastereoisomers have been used to assign the R and S configuration of the side chain to the first and second eluting isomers, respectively [23].

Epimerization of these isomers has been investigated, with studies determining equilibration half-lives and the isomer composition at equilibrium [23]. This stereochemical complexity contributes to the unique properties and behavior of temocillin in biological systems [7] [23].

| Position | Configuration | Description |

|---|---|---|

| C-2 | S | Part of the β-lactam ring structure |

| C-5 | R | Junction between thiazolidine and β-lactam rings |

| C-6 | S | Position of the 6-alpha-methoxy group |

| Side chain | Undefined (likely racemic) | Chiral center at the thiophen-3-yl acetamido side chain |

Table 2: Stereochemistry of temocillin [7] [18] [23]

Physical Properties

Solubility and pH Effects

The solubility of temocillin is significantly influenced by pH, a characteristic common to compounds containing ionizable groups such as carboxylic acids [4] [17]. In its free acid form, temocillin exhibits relatively low solubility in aqueous solutions at acidic pH values, where the carboxyl groups remain protonated [17] [19]. As the pH increases toward neutral and basic conditions, the carboxyl groups become progressively deprotonated, leading to enhanced water solubility [17].

At basic pH values, temocillin achieves its highest solubility, reported to be approximately 250 mg/mL (545.35 mM) in water, although this may require ultrasonication to achieve complete dissolution [4] [6]. This pH-dependent solubility profile is particularly relevant for the formulation and administration of temocillin in clinical settings [17] [22].

Studies examining the stability of temocillin solutions have demonstrated that the compound can be maintained in solution using appropriate buffer systems [17]. For instance, temocillin reconstituted with 0.3% citrate buffer at pH 7 in elastomeric infusion devices has shown good stability during storage [17]. However, when exposed to in-use temperatures (32°C), a substantial reduction in pH has been observed, which correlates with a decline in temocillin concentration [17] [19].

| pH | Solubility | Notes |

|---|---|---|

| Acidic | Low solubility | Protonated form predominates |

| Neutral | Moderate solubility | Partially ionized |

| Basic | High solubility (250 mg/mL) | Fully ionized form predominates |

Table 3: Solubility properties of temocillin at different pH values [4] [6] [17]

Thermal Properties

Temocillin exhibits notable thermal properties that influence its stability and potential applications [11] [14]. The compound has a calculated boiling point of approximately 761.9°C at 760 mmHg, although it would decompose before reaching this temperature [4] [6]. Unlike many other compounds, temocillin does not have a well-defined melting point but rather decomposes at elevated temperatures [8].

Research has demonstrated that temocillin's thermal stability is adequate for certain clinical applications [14] [22]. Studies evaluating the physical and chemical stability of temocillin at various temperatures have shown that the compound attains the chemical stability criterion of maintaining ≥90% of its original concentration for extended periods when stored at 4°C, 25°C, and 32°C [22]. However, at 37°C, temocillin remains stable for only 24 hours, after which its concentration drops below 90% of the initial value [22].

The thermal stability of temocillin is particularly relevant when considering its use in continuous infusion therapy [14]. The stability of temocillin at temperatures up to 37°C makes it suitable for continuous infusion, although degradation becomes significant beyond 24 hours at this temperature [14] [22].

Interestingly, comparative studies between temocillin and its structural analog ticarcillin have revealed differences in thermal stability when bound to target proteins [11] [12]. When examining the thermal stability of penicillin-binding protein 3 (PBP3) complexes, researchers found that the acyl-enzyme complex of temocillin has reduced thermal stability compared to ticarcillin [11] [13]. Specifically, incubation with temocillin increased the melting temperature (Tm) of PBP3 by 4.42°C (to 53.52°C), while ticarcillin increased it by 7.93°C (to 57.03°C) [13]. This difference in thermal stabilization suggests that temocillin forms a relatively less stable complex with PBP3 compared to ticarcillin, which may contribute to its distinct antimicrobial profile [11] [13].

Chemical Reactivity

Temocillin exhibits distinct chemical reactivity patterns that are central to its antimicrobial mechanism and stability profile [1] [11]. The β-lactam ring, a key structural feature of temocillin, displays high reactivity toward nucleophiles, particularly the serine residues in penicillin-binding proteins (PBPs) [1] [13]. This reactivity forms the basis of temocillin's antibacterial activity, as it enables the formation of a covalent acyl-enzyme complex that inhibits bacterial cell wall synthesis [1].

The carboxyl groups in temocillin are ionizable and readily react with bases to form salts, including the clinically important disodium salt [9] [16]. These groups are generally stable under neutral to basic conditions but can participate in various chemical reactions, including salt formation with metal ions [16]. The carboxyl groups also play a crucial role in binding to target proteins through electrostatic interactions with conserved motifs such as the KT(S)G motif in PBPs [13].

The 6-alpha-methoxy group, while relatively stable itself, significantly influences the reactivity of the β-lactam ring [11] [13]. This group prevents hydrolysis by β-lactamases by locking the compound into a conformation that impedes access of the catalytic water to the acyl-enzyme adduct [13]. However, this same structural feature appears to destabilize the active site of certain PBPs, such as PBP3 in Pseudomonas aeruginosa, which manifests as an elevated off-rate constant (koff) in biochemical assays comparing temocillin with ticarcillin [11] [13].

The amide bond in temocillin's side chain exhibits moderate stability and is susceptible to hydrolysis under extreme conditions, though it remains relatively stable at physiological pH [13]. The thiophen ring in the side chain is a stable aromatic heterocycle with low reactivity under physiological conditions, contributing to the overall stability of the molecule [13].

| Reactive Site | Reactivity | Stability Considerations |

|---|---|---|

| β-lactam Ring | High reactivity towards nucleophiles (e.g., serine residues in PBPs) | Susceptible to hydrolysis at high pH or temperature |

| Carboxyl Groups | Ionizable groups; React with bases to form salts | Stable in neutral to basic conditions; Form salts with metal ions |

| 6-alpha-Methoxy Group | Relatively stable; Affects conformation and reactivity of β-lactam ring | Contributes to overall stability against β-lactamases; May reduce thermal stability |

| Amide Bond | Moderate stability; Susceptible to hydrolysis under extreme conditions | Relatively stable at physiological pH; May hydrolyze in strongly acidic/basic conditions |

| Thiophen Ring | Stable aromatic heterocycle; Low reactivity under physiological conditions | Stable under normal storage and physiological conditions |

Table 4: Chemical reactivity of temocillin [1] [11] [13]

Structure-Activity Relationships

Critical Role of the 6-alpha-Methoxy Group

The 6-alpha-methoxy group is the defining structural feature of temocillin that confers its distinctive pharmacological properties [11] [13]. This methoxy substituent plays a critical role in providing resistance to serine β-lactamases, enzymes produced by many bacteria that can hydrolyze and inactivate β-lactam antibiotics [11] [13]. The mechanism by which the 6-alpha-methoxy group confers this resistance has been elucidated through detailed structural and biochemical studies [13].

High-resolution complex crystal structures have revealed that the 6-alpha-methoxy group prevents hydrolysis by locking the compound into an unexpected conformation that impedes access of the catalytic water to the acyl-enzyme adduct [13]. In the complex structure of temocillin with the class A serine β-lactamase CTX-M-14, the placement of temocillin's carboxylate near Asn132 and Asn104 forces the carbonyl group of the amide to swing into the protein active site and form a hydrogen bond with the catalytic water [13]. This in turn causes the alpha-methoxy group to rotate outward to avoid steric clashes with the carbonyl oxygen while forming favorable nonpolar interactions with Tyr105 and a weak hydrogen bond with Lys73 [13].

The positioning of temocillin's amide carbonyl group stabilizes the position of the catalytic water and prevents it from accessing the acyl-enzyme linkage due to steric exclusion [13]. This mechanism differs from that observed with other alpha-methoxy β-lactams such as cefoxitin, where the alpha-methoxy group is oriented toward the catalytic water and Glu166, directly displacing the hydrolytic water molecule and serving as a steric barrier [13].

While the 6-alpha-methoxy group provides protection against β-lactamases, it also has consequences for temocillin's interaction with its intended targets, the penicillin-binding proteins [11] [13]. Studies have shown that the 6-alpha-methoxy group perturbs the stability of the PBP3 acyl-enzyme complex, manifesting as an elevated off-rate constant (koff) in biochemical assays [13]. This destabilization may contribute to temocillin's reduced effectiveness against certain bacteria, particularly Pseudomonas aeruginosa [11] [13].

Comparison with Ticarcillin Structure

Temocillin is structurally related to ticarcillin, being its 6-alpha-methoxy analogue [11] [13]. Both compounds share the same basic penicillin scaffold with a thiophen-3-yl side chain, but the presence of the 6-alpha-methoxy group in temocillin creates significant differences in their pharmacological profiles [11] [13].

X-ray crystallography has been used to visualize the intermolecular interactions and ligand binding poses of temocillin and ticarcillin in the PBP3 active site, revealing the underlying factors that contribute to their different properties [13]. The complex structures of PBP3 with temocillin and ticarcillin, determined at resolutions of 2.25 Å and 1.90 Å respectively, show that while the overall conformations of the two acyl-enzymes are extremely similar, there are important differences in their binding modes [13].

Most notably, the 6-alpha-methoxy group of temocillin disrupts a high-quality hydrogen bond with a conserved residue important for ligand binding, while also being inserted into a crowded active site [13]. This potentially destabilizes the active site and enables water molecules from bulk solvent to access and cleave the acyl-enzyme bond [11] [13]. This hypothesis is supported by the observation that the acyl-enzyme complex of temocillin has reduced thermal stability compared with ticarcillin [11] [13].

Thermal shift assays using circular dichroism have quantified the differences in stabilizing noncovalent interactions between the two compounds [13]. The melting temperature (Tm) of apo PBP3 was found to be 49.10°C, with temocillin increasing it by 4.42°C (to 53.52°C) and ticarcillin increasing it by 7.93°C (to 57.03°C) [13]. This demonstrates that ticarcillin forms more favorable noncovalent interactions with PBP3 than temocillin does [13].

| Property | Temocillin | Ticarcillin |

|---|---|---|

| Chemical Structure | 6-alpha-methoxy penicillin with thiophen-3-yl side chain | Carboxypenicillin with thiophen-3-yl side chain (no 6-alpha-methoxy) |

| Molecular Weight | 414.5 g/mol | Lower than temocillin |

| β-lactamase Stability | Highly resistant to β-lactamases | Susceptible to β-lactamases |

| Activity Against Pseudomonas aeruginosa | Poor activity (MICs 128-256 mg/L) | Good activity (antipseudomonal) |

| Thermal Stability of PBP3 Complex | Lower thermal stability (Tm increase of 4.42°C) | Higher thermal stability (Tm increase of 7.93°C) |

| Binding to PBP3 | Disrupted hydrogen bonding pattern | More favorable binding interactions |

| Deacylation Rate from PBP3 | Elevated off-rate constant (koff) | Lower off-rate constant |

| Hydrogen Bonding Pattern | alpha-methoxy group disrupts key hydrogen bond | Forms high-quality hydrogen bond with conserved residue |

Table 5: Comparison of temocillin and ticarcillin [11] [12] [13]

Salt Forms and Their Properties

Temocillin Disodium Salt (C16H16N2Na2O7S2)

Temocillin disodium salt is the most clinically relevant salt form of temocillin, with the molecular formula C16H16N2Na2O7S2 and a molecular weight of 458.4 g/mol [9] [16]. This salt form is created when the two carboxylic acid groups in temocillin are deprotonated and the resulting negative charges are balanced by sodium cations [9]. The CAS number for temocillin disodium salt is 61545-06-0, distinguishing it from the free acid form of temocillin (CAS: 66148-78-5) [6] [9].

The conversion to the disodium salt significantly alters several physicochemical properties of temocillin [9] [16]. Most notably, the water solubility is substantially increased compared to the free acid form, making the disodium salt more suitable for pharmaceutical formulations, particularly those intended for parenteral administration [16] [17]. The enhanced solubility is due to the complete ionization of the carboxyl groups and the presence of the highly hydrophilic sodium ions [9] [16].

The disodium salt form also exhibits different structural characteristics compared to the free acid [9]. The IUPAC name for temocillin disodium is disodium;(2S,5R,6S)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate [9]. In this form, the compound has fewer hydrogen bond donors (1 compared to 3 in the free acid) but maintains the same number of hydrogen bond acceptors (9) [9]. The rotatable bond count is reduced to 4 (from 6 in the free acid), and the topological polar surface area is slightly increased to 192 Ų (from 187 Ų) [9].

Stability studies have shown that temocillin disodium salt maintains good chemical stability under appropriate storage conditions [17] [22]. When diluted in 0.9% sodium chloride to a concentration of 12 g/L, the solution remains stable for 72 hours at 4°C, 25°C, and 32°C, retaining ≥90% of the original concentration [22]. At 37°C, stability is maintained for 24 hours, after which the concentration drops below the 90% threshold [22].

The pH of temocillin disodium solutions is influenced by the concentration of the drug [17]. At low concentrations, a 0.3% citrate buffer can maintain the pH at approximately 7, but at intermediate and high concentrations, the baseline pH is lower (6.84 and 6.81, respectively) [17]. During storage at refrigerated temperatures, this pH remains relatively stable, but exposure to higher temperatures (32°C) results in a substantial reduction in pH, which correlates with a decline in temocillin concentration [17] [19].

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2Na2O7S2 |

| Molecular Weight | 458.4 g/mol |

| Exact Mass | 458.01943176 Da |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 192 Ų |

| CAS Number | 61545-06-0 |